tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H28N2O2. It is a derivative of pyrrolidine and is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and cyclopentylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate can be compared with similar compounds such as:
- tert-Butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications. This compound is unique due to its cyclopentylamino group, which imparts distinct steric and electronic characteristics .
Properties
Molecular Formula |
C15H28N2O2 |
---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-9-13(17)11-16-12-7-4-5-8-12/h12-13,16H,4-11H2,1-3H3 |
InChI Key |
OATXTNDHVSRXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC2CCCC2 |
Origin of Product |
United States |
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